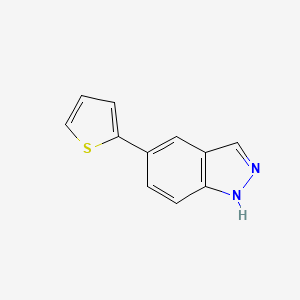

5-THIOPHEN-2-YL-1H-INDAZOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSZFAHQGNTAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696221 | |

| Record name | 5-(Thiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-39-9 | |

| Record name | 5-(2-Thienyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-THIOPHEN-2-YL-1H-INDAZOLE

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-thiophen-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole and thiophene moieties are prominent pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents. This document details a robust synthetic protocol for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, a thorough characterization workflow is presented, encompassing spectroscopic and analytical techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Indazole-Thiophene Scaffold

The fusion of an indazole ring with a thiophene moiety creates a unique molecular architecture with considerable potential in drug discovery. The indazole core is a bioisostere of indole and is found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another privileged structure in medicinal chemistry, known to be present in numerous approved drugs.[1] The combination of these two pharmacophores in this compound is anticipated to yield compounds with enhanced or novel biological activities. This guide provides a detailed methodology for the synthesis and rigorous characterization of this promising heterocyclic compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This approach has been successfully employed for the synthesis of 5-thiophen-2-yl-1H-indazoles.[3] The reaction involves the palladium-catalyzed coupling of a 5-bromo-1H-indazole with 2-thiopheneboronic acid.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound.

-

Starting Materials: 5-Bromo-1H-indazole serves as the electrophilic partner, with the bromine atom at the 5-position being the leaving group. 2-Thiopheneboronic acid is the nucleophilic partner, providing the thiophene moiety.

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the catalyst of choice for this transformation. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle, leading to high yields in relatively short reaction times.[3]

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A polar aprotic solvent like 1,2-dimethoxyethane (DME) is used to dissolve the reactants and facilitate the reaction.[3] The addition of water is often necessary to dissolve the inorganic base.

Synthetic Workflow

The synthesis of this compound can be visualized through the following workflow:

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-1H-indazole (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 1,2-dimethoxyethane (DME) (10 mL) and water (2 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. The following analytical techniques are employed for this purpose.

Characterization Workflow

The characterization process involves a series of spectroscopic and analytical methods to provide a complete profile of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the key physicochemical and spectroscopic data for this compound. The NMR and IR data are predicted based on the analysis of the closely related compound, 5-chloro-3-(thiophen-2-yl)-1H-indazole, and general principles of spectroscopy.[4]

| Parameter | Value |

| Molecular Formula | C₁₁H₈N₂S[3][5] |

| Molecular Weight | 200.26 g/mol [3][5] |

| Appearance | Expected to be a solid |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~13.1 (br s, 1H, NH), ~8.1 (s, 1H, H-3), ~7.8-7.7 (m, 2H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.1 (t, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~141.0, ~140.0, ~135.0, ~128.5, ~127.8, ~126.0, ~125.0, ~122.0, ~120.0, ~112.0, ~110.0 |

| FT-IR (KBr), ν (cm⁻¹) | ~3150 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1500, 1450 (Ar C=C stretch), ~700-800 (C-S stretch) |

| HRMS (ESI) | Calculated for C₁₁H₉N₂S [M+H]⁺: 201.0532, Found: To be determined |

Detailed Characterization Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. The broad singlet around 13.1 ppm is characteristic of the indazole N-H proton. The aromatic region will show signals corresponding to the protons of the indazole and thiophene rings.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer. The spectrum will display 11 distinct carbon signals corresponding to the molecular formula.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit a broad absorption band around 3150 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Characteristic absorptions for C=N and aromatic C=C stretching will appear in the 1620-1450 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer in positive ion mode.

-

Data Analysis: The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. The measured exact mass should be within a few ppm of the calculated theoretical mass for C₁₁H₉N₂S (201.0532).

Applications in Drug Development

The this compound scaffold holds significant promise for the development of new therapeutic agents. Both indazole and thiophene moieties are present in numerous compounds with a wide array of biological activities. For instance, a related compound, 5-(5-methyl-thiophen-2-yl)-1H-indazole, is utilized as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[1] The structural features of this compound make it an attractive candidate for targeting various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Further derivatization of this core structure can lead to the discovery of potent and selective modulators of various enzymes and receptors.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable method for the preparation of this valuable heterocyclic compound. The comprehensive characterization workflow, employing NMR, FT-IR, and HRMS, ensures the unambiguous identification and purity assessment of the final product. The insights provided in this guide will be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of the therapeutic potential of this promising molecular scaffold.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

-

Chem-Impex. (n.d.). 5-(5-Methyl-thiophen-2-yl)-1H-indazole. Retrieved from [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511–1523. [Link]

-

Alam, R. M., & Keating, J. J. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 18, 1038–1047. [Link]

-

Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167–1195. [Link]

Sources

A Spectroscopic Guide to 5-Thiophen-2-yl-1H-indazole: Elucidating Structure Through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-thiophen-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Combining the structural motifs of indazole and thiophene, this molecule presents a unique electronic and structural profile.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established spectroscopic principles and extensive data from analogous structures to provide a robust analytical framework.

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between a 5-halo-1H-indazole and thiophene-2-boronic acid. Understanding the causality behind this synthetic choice—namely, the efficiency and functional group tolerance of such reactions—provides essential context for the expected final structure and its subsequent spectroscopic verification.

Molecular Structure and Numbering

The structural confirmation of this compound is paramount. The numbering convention used throughout this guide for spectroscopic assignment is presented below.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[3][4][5] For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[4][6]

-

Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons.[3][6] The electron-donating and withdrawing characteristics of the heterocyclic rings significantly influence the resonance frequencies of the aromatic protons.[7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-N1 | ~13.1 | broad singlet | - |

| H-3 | ~8.1 | singlet | - |

| H-7 | ~7.8 | doublet | J ≈ 8.5 |

| H-4 | ~7.7 | doublet | J ≈ 1.0 |

| H-6 | ~7.5 | doublet of doublets | J ≈ 8.5, 1.5 |

| H-5' | ~7.6 | doublet | J ≈ 5.0 |

| H-3' | ~7.4 | doublet | J ≈ 3.5 |

| H-4' | ~7.1 | doublet of doublets | J ≈ 5.0, 3.5 |

Interpretation of ¹H NMR Spectrum:

-

N-H Proton: The indazole N-H proton is expected to be significantly downfield, appearing as a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.[8]

-

Indazole Ring Protons:

-

H-3 is anticipated to be a singlet, lacking adjacent protons for coupling.

-

The protons on the benzene portion of the indazole ring (H-4, H-6, H-7) will exhibit splitting patterns characteristic of a substituted benzene ring. H-7 will likely be a doublet due to coupling with H-6. H-4 will appear as a doublet due to a small meta-coupling to H-6. H-6 will be a doublet of doublets, coupling to both H-7 and H-4.[7]

-

-

Thiophene Ring Protons: The thiophene protons will show a characteristic splitting pattern. H-5' and H-3' will be doublets due to coupling with H-4'. H-4' will appear as a doublet of doublets from coupling to both H-3' and H-5'. The coupling constants are typical for thiophene systems.[9]

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-7a | ~141 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~128 |

| C-6 | ~123 |

| C-7 | ~111 |

| C-2' | ~143 |

| C-3' | ~125 |

| C-4' | ~128 |

| C-5' | ~126 |

Interpretation of ¹³C NMR Spectrum:

-

The chemical shifts are predicted based on data for indazole and thiophene derivatives.[10][11]

-

The carbons directly attached to the nitrogen (C-3, C-7a) and sulfur (C-2') atoms are expected to be deshielded and appear at lower field.

-

The quaternary carbons (C-3a, C-5, C-7a, C-2') can be confirmed by a DEPT experiment, where they would be absent.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol (FT-IR)

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | N-H Stretch | Indazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1250 - 1000 | In-plane C-H Bending | Aromatic Rings |

| 850 - 700 | Out-of-plane C-H Bending | Aromatic Rings |

| ~700 | C-S Stretch | Thiophene Ring |

Interpretation of IR Spectrum:

-

A broad absorption band in the region of 3150-3000 cm⁻¹ is a key indicator of the N-H stretching vibration of the indazole ring.[8][13]

-

Absorptions in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching in the aromatic rings.[14]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-S stretch of the thiophene ring, which is typically weak.[15][16] The C=C and C=N stretching vibrations within the heterocyclic rings will give rise to several bands in the 1620-1450 cm⁻¹ region.[14][17]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[18]

Experimental Protocol (Electron Ionization - MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect their relative abundance.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺˙): The molecular weight of C₁₁H₈N₂S is 200.26 g/mol . A strong molecular ion peak is expected at m/z = 200.[19] Aromatic heterocyclic compounds generally exhibit prominent molecular ion peaks.[20]

-

Isotope Peaks: An (M+1)⁺ peak due to the natural abundance of ¹³C and an (M+2)⁺ peak due to ³⁴S will be observable.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Energetically unstable molecular ions will break apart into smaller, more stable charged and neutral species.[18]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of Thiophene-related fragments: A primary fragmentation pathway would involve the cleavage of the bond connecting the two rings, leading to a fragment at m/z = 117, corresponding to the indazole cation radical, and the loss of a thiophene radical (C₄H₃S).

-

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocycles like indazole is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule.[12] This could occur from the molecular ion or subsequent fragments. For example, the fragment at m/z = 117 could lose HCN to produce a fragment at m/z = 90.

-

Other Fragments: Other potential fragmentations include the loss of an SH radical from the molecular ion to give a peak at m/z = 155. The fragmentation patterns of aromatic compounds can be complex, involving rearrangements.[21][22]

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted data, grounded in the established principles of spectroscopy and analysis of analogous compounds, offers a reliable framework for researchers. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This detailed spectroscopic guide serves as an essential tool for the unambiguous identification and further development of this promising heterocyclic compound.

References

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole.

- Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

- BenchChem. Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole.

- ResearchGate. Interpretation of IR spectrum of compound 1N2a.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ChemicalBook. Indazole(271-44-3) IR Spectrum.

- This compound.

- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Chem-Impex. 5-(5-Methyl-thiophen-2-yl)-1H-indazole.

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.

- ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- NIST WebBook. 1H-indazole hydrochloride.

- ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Wikipedia. Fragmentation (mass spectrometry).

- ResearchGate. (a) Experimental and (b) simulated IR spectra for disorder I form of 3-[(N-methylanilino)methyl]5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)thione molecule.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Supporting Information. The Royal Society of Chemistry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- ScienceOpen. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity.

- Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube.

- PubMed. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

- PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

- ResearchGate. (2016). 13 C NMR of indazoles.

- The Royal Society of Chemistry. Supplementary Information.

- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[13]thieno[3,2-j]phenanthridine and (E). Available at:

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.

- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.

- NIH. (2025). Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. emerypharma.com [emerypharma.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fhi.mpg.de [fhi.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scialert.net [scialert.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. labsolu.ca [labsolu.ca]

- 20. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. chem.libretexts.org [chem.libretexts.org]

A Guide to the Structural Elucidation of 5-Thiophen-2-yl-1H-indazole: A Technical Analysis for Drug Discovery Professionals

Introduction: The Strategic Value of the Indazole-Thiophene Scaffold

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a cornerstone of rational drug design. The 1H-indazole moiety, a bioisostere of indole, is prized for its ability to act as both a hydrogen bond donor and acceptor, frequently engaging with the hinge region of protein kinases.[1] Its incorporation into approved therapeutics like pazopanib and axitinib underscores its clinical significance.[2] When coupled with a thiophene ring—a versatile aromatic system known for modulating physicochemical properties and participating in various intermolecular interactions—the resulting 5-thiophen-2-yl-1H-indazole scaffold (Figure 1) presents a compelling template for novel therapeutic agents, particularly in oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth, field-proven perspective on the comprehensive crystal structure analysis of this compound. While a publicly deposited crystal structure for this specific molecule is not available as of this writing, we will proceed with an illustrative analysis based on established methodologies and data from closely related structures. This approach serves as a robust blueprint for researchers undertaking similar characterization efforts, emphasizing the causality behind experimental choices and the interpretation of structural data in a drug development context.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Part 1: Synthesis and Single-Crystal Cultivation

The primary prerequisite for any crystallographic analysis is the availability of high-purity, single-crystalline material. The synthesis of substituted indazoles is well-documented, often proceeding through cyclization reactions of appropriately substituted aromatic precursors.[5][6][7]

Proposed Synthetic Pathway

A plausible and efficient route to the title compound involves a Suzuki or Stille cross-coupling reaction. For instance, a 5-bromo-1H-indazole, protected at the N1 position (e.g., with a tetrahydropyranyl group), can be coupled with a thiophene-2-boronic acid or a stannane equivalent, followed by deprotection to yield the target molecule. This method offers high yields and broad functional group tolerance, making it a reliable choice in a discovery chemistry setting.

Experimental Protocol: Single-Crystal Growth

The transition from a microcrystalline powder to diffraction-quality single crystals is a critical, and often empirical, step. The goal is to facilitate slow, ordered molecular assembly from a supersaturated solution.

Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by screening for suitable solvents. The ideal solvent will fully dissolve the compound at a slightly elevated temperature but show limited solubility at room temperature. A solvent system like ethanol/water or dimethylformamide (DMF)/methanol is often a good starting point for polar heterocyclic compounds.

-

Preparation of Saturated Solution: In a clean, small-volume vial (e.g., 4 mL), dissolve approximately 5-10 mg of purified this compound in the minimum required volume of the chosen solvent (e.g., 1-2 mL of ethanol). Gentle warming may be applied to facilitate dissolution.

-

Inducing Supersaturation: If a co-solvent system is used, the anti-solvent (e.g., water) can be added dropwise until the first sign of persistent turbidity appears. A single drop of the primary solvent is then added to redissolve the precipitate, achieving a state of ideal supersaturation.

-

Incubation: The vial is loosely capped or covered with perforated film to allow for slow evaporation of the solvent. It is then placed in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench, and left undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, they are carefully harvested using a cryo-loop and immediately prepared for X-ray analysis.

Causality: Slow evaporation is chosen over rapid cooling to prevent the formation of polycrystalline aggregates or dendritic growth. This method allows molecules to methodically adopt the most thermodynamically stable packing arrangement, which is essential for a well-resolved diffraction pattern.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Solution

A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen (typically to 100 K). This cryogenic temperature minimizes thermal vibrations, leading to a sharper diffraction pattern and higher-resolution data. Data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

The collected diffraction data (a series of reflection intensities) are then processed. The unit cell parameters and space group are determined first, followed by the solution of the phase problem to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data until the calculated and observed diffraction patterns converge.

Illustrative Crystallographic Data

As the specific data for the title compound is not publicly available, Table 1 presents a representative set of crystallographic parameters typical for this class of molecule, based on published structures of related indazole derivatives.[2][8][9][10]

Table 1: Representative Crystallographic Data for an Indazole Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂S |

| Formula Weight | 200.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.0 |

| β (°) | ~98.5 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.29 |

| R-factor (R1) | < 0.05 |

Self-Validation: The R-factor (or residual factor) is a critical measure of the quality of the refined structure. It quantifies the agreement between the crystallographic model and the experimental X-ray diffraction data. A final R1 value below 5% (0.05) is considered excellent for small-molecule structures and validates the accuracy of the solved structure.

Part 3: Molecular and Supramolecular Structure Analysis

The solved crystal structure provides a wealth of information, from the geometry of a single molecule to the complex network of interactions that govern its solid-state properties.

Molecular Conformation

Analysis of the molecular structure would reveal key geometric parameters. The indazole and thiophene rings are expected to be individually planar, a consequence of their aromaticity. A critical parameter for drug design is the dihedral angle between these two rings. This angle dictates the overall three-dimensional shape of the molecule and its ability to fit into a protein's binding pocket. For this compound, a relatively small dihedral angle would be expected, indicating a largely coplanar conformation that maximizes π-system conjugation.

Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding the supramolecular assembly. Non-covalent interactions dictate crucial material properties like solubility, stability, and melting point. For this molecule, several key interactions are anticipated.

-

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond formed between the N1-H of the indazole ring (donor) and the N2 atom of a neighboring molecule (acceptor). This interaction typically leads to the formation of centrosymmetric dimers, a common and highly stable motif in indazole crystal structures.[8][9]

-

π-π Stacking: The planar aromatic surfaces of the indazole and thiophene rings are prone to π-π stacking interactions with adjacent molecules, further stabilizing the crystal lattice.

-

C-H···π and C-H···S Interactions: Weaker, yet collectively important, interactions such as those between carbon-bound hydrogens and the electron-rich faces of the aromatic rings or the sulfur atom of the thiophene ring also contribute to the overall packing efficiency.

The following workflow illustrates the process of analyzing these interactions from a solved crystal structure.

A key interaction motif, the N-H···N hydrogen-bonded dimer, is visualized below. Understanding this pairing is critical, as it reveals how the molecule might interact with itself in a solid formulation or, by extension, how its hydrogen bonding groups could interact with target proteins.

Part 4: Implications for Drug Development

The data derived from crystal structure analysis is not merely academic; it provides actionable intelligence for drug development.

-

Structure-Based Drug Design (SBDD): The experimentally determined, low-energy conformation of the molecule is the most relevant one for initiating SBDD efforts. It provides the precise shape and pharmacophore feature arrangement for docking into a target protein's active site.

-

Solid Form Development: Understanding the crystal packing and intermolecular interactions is fundamental to pharmaceutical solid form screening. The existence of strong hydrogen-bonded dimers suggests a stable, and likely high-melting-point, crystalline form. This knowledge guides efforts to identify potential polymorphs, salts, or co-crystals with more desirable properties (e.g., improved solubility or stability).

-

Intellectual Property: A well-characterized crystal structure, including its unit cell parameters, constitutes a novel composition of matter and is a cornerstone of a strong intellectual property position for a new chemical entity.

Conclusion

The comprehensive structural analysis of this compound provides critical insights that transcend simple chemical characterization. It establishes a validated molecular conformation, reveals the energetic landscape of its solid-state interactions, and provides an empirical foundation for structure-based drug design and solid-form development. By following the rigorous experimental and analytical workflows detailed in this guide, research organizations can unlock the full potential of promising molecular scaffolds and accelerate the translation of chemical matter into viable clinical candidates.

References

-

Hathwar, V. R., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Khabnadideh, S., et al. (2016). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 267-269. Retrieved from [Link]

-

Madhan, S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][4]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

- Mishra, S., et al. (2012). Thiophene derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 54, 175-190.

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

RSC. (2016). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Said, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 415–420. Retrieved from [Link]

-

Saeed, S., et al. (2015). Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498–o499. Retrieved from [Link]

-

Scientific Research Publishing. (2016). References. International Journal of Organic Chemistry, 6(1). Retrieved from [Link]

- Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent 8,022,227 B2.

- Anderson, K. W., et al. (2006). The development of a concise, scalable synthesis of 1H-indazole. Organic Letters, 8(15), 3243-3245.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-aminoethyl)-7-(7-(benzo[b]thiophen-2-yl)-1H-indazol-5-yl)-5H-pyrrolo[3,2-d]pyrimidin-2-amine. Retrieved from [Link]

- Stambuli, J. P., et al. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent US8022227B2.

-

Elguero, J., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(16), 5547–5555. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Thiophen-2-yl-1H-indazole: Synthesis, Properties, and Applications

Introduction: Bridging Heterocyclic Scaffolds for Advanced Applications

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic scaffolds often yields novel molecular architectures with emergent properties. 5-Thiophen-2-yl-1H-indazole is a prime exemplar of this principle, integrating the electron-rich thiophene ring with the versatile indazole core. The indazole moiety, a bioisostere of indole, is a privileged structure in numerous biologically active compounds, offering a unique combination of hydrogen bond donating and accepting capabilities. Its linkage to a thiophene ring, a common pharmacophore and a key component in organic electronics, creates a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, grounded in established scientific principles and methodologies.

Molecular and Physical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is fundamental to its application, influencing everything from reaction conditions to formulation. While some experimental values for this compound are not widely published, we can compile its core identifiers and predict certain properties based on its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| CAS Number | 885272-39-9 | [1] |

| PubChem CID | 53408336 | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Not widely reported. Related 5-aryl-1H-indazoles exhibit a wide range of melting points, often above 100 °C. | |

| Boiling Point | Not reported. High boiling point is expected due to its aromatic nature and potential for intermolecular hydrogen bonding. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is predicted. | |

| pKa | The indazole NH proton is weakly acidic, with a pKa around 13.86 for the parent indazole. The thiophene moiety is unlikely to significantly alter this value.[2] |

Chemical Properties and Synthesis: Forging the Thiophene-Indazole Linkage

The chemical reactivity of this compound is dictated by the interplay of its two constituent rings. The indazole core can undergo N-alkylation and N-arylation, while the thiophene and benzene rings are susceptible to electrophilic substitution, albeit with regioselectivity influenced by the existing substitution pattern.

Synthesis via Palladium-Catalyzed Cross-Coupling: A Robust and Versatile Strategy

The most efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized centers. The key disconnection for this synthesis involves the coupling of a 5-halo-1H-indazole with a thiophene-2-boronic acid or its ester.

A general and effective protocol has been described for the synthesis of 5-(thiophen-2-yl)-1H-indazoles from 5-bromo-1H-indazoles and thiophene-2-boronic acid. The reaction proceeds in good yields using a palladium catalyst, typically with a phosphine ligand, in the presence of a base and a suitable solvent system.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is adapted from established procedures for the synthesis of 5-aryl-1H-indazoles.

Reaction Scheme:

Sources

The Ascendant Role of Thiophene-Indazole Derivatives in Modern Drug Discovery

An In-Depth Technical Guide

Preamble: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel derivatives combining two "privileged structures": thiophene and indazole. The thiophene ring, an electron-rich aromatic heterocycle containing sulfur, is a bioisosteric replacement for the phenyl ring that can enhance metabolic stability and receptor binding affinity.[1] Its derivatives are known for a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The indazole nucleus, a bicyclic structure of benzene and pyrazole rings, is also a critical pharmacophore found in several commercially available anticancer drugs, such as pazopanib and niraparib, primarily for its potent kinase inhibitory activity.[5][6]

The fusion of these two scaffolds into hybrid molecules creates a unique chemical space, offering novel vectors for interaction with biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these promising derivatives, tailored for researchers and drug development professionals. We will move beyond mere procedural descriptions to elucidate the causal reasoning behind experimental designs and structure-activity relationships (SAR).

Part 1: Anticancer Activity - Targeting Malignant Proliferation

The development of novel anticancer agents remains a paramount challenge. Thiophene-indazole derivatives have emerged as a highly promising class of compounds, primarily through their ability to inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[7]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for these hybrids is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[5] Thiophene-based drugs, in particular, often target kinases or apoptosis modulators.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a critical receptor tyrosine kinase that mediates tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5] Inhibition of VEGFR-2 can starve tumors and suppress their growth and metastasis.[5] Several novel thiophene-indazole derivatives have been developed as potent VEGFR-2 inhibitors.

A study by Elsayed et al. reported on indazole–pyrimidine-based derivatives, where structure-activity relationship (SAR) studies revealed crucial insights. The presence of hydrogen bond-forming groups, such as sulfonamide, at the 2-position of the pyrimidine ring resulted in enhanced activity, with compound 13i (IC₅₀ = 34.5 nM) showing potency comparable to the approved drug pazopanib (IC₅₀ = 30 nM).[5] This highlights the importance of specific interactions within the kinase ATP-binding pocket. Similarly, novel thienopyrimidine-aminothiazole hybrids have demonstrated potent VEGFR-2 inhibition, with compound 7c exhibiting an IC₅₀ of 62.48 ± 3.7 nM and subsequently down-regulating both total and phosphorylated VEGFR-2 in cancer cells.[8]

Caption: VEGFR-2 signaling pathway and its inhibition by thiophene-indazole derivatives.

Other Kinase Targets:

Beyond VEGFR-2, these derivatives have shown activity against a range of other kinases:

-

Epidermal Growth Factor Receptor (EGFR): EGFR signaling is another key pathway in cancer therapy.[9] Hybrids incorporating benzimidazole-thiazole moieties have demonstrated potent EGFR inhibition.[10] Thiophene-fused derivatives have also been investigated as inhibitors of tyrosine kinases like c-kit, FIT-3, and PDGFR.[11]

-

Phosphoinositide 3-kinases (PI3Ks): A series of thiophene-containing triaryl pyrazoline derivatives were identified as potent PI3Kγ inhibitors, with the lead compound 3s showing an IC₅₀ of 0.066 μM, significantly more potent than the control LY294002.[12] This compound was also shown to inhibit the downstream phosphorylation of Akt.[12]

-

Extracellular Signal-Regulated Kinase (ERK1/2): Indazole amide derivatives have been optimized as potent inhibitors of ERK1/2, demonstrating inhibition of cancer cell growth and ERK signaling.[13]

Quantitative Data: Antiproliferative Activity

The ultimate measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The following table summarizes the in vitro activity of selected novel thiophene-indazole and related hybrid derivatives against various human cancer cell lines.

| Compound ID | Core Structure | Target/Cell Line | IC₅₀ (µM) | Reference |

| 78j | 2-cyclopropylindazole-thiophene | VEGFR-2 | 0.033 | [5] |

| 13i | Indazole-pyrimidine | VEGFR-2 | 0.0345 | [5] |

| 7c | Thienopyrimidine-aminothiazole | VEGFR-2 | 0.062 | [8] |

| 3s | Thiophene-triaryl pyrazoline | PI3Kγ | 0.066 | [12] |

| 3c | Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.29 | [11] |

| 16c | Thiophene-isoxazole hybrid | A549 (Lung) | 0.42 | [11] |

| 5d | Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.68 | [11] |

| Compound 3 | Pyridine-thiazole-thiophene | HL-60 (Leukemia) | 0.57 | [14] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a typical workflow for assessing the inhibitory activity of a novel compound against a specific kinase, such as VEGFR-2. The principle is based on measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Causality: The choice of a luminescence-based ATP detection assay (e.g., Kinase-Glo®) is strategic. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. This provides a robust and high-throughput method to quantify inhibition.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the thiophene-indazole derivative in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration gradient (e.g., 100 µM to 0.1 nM).

-

Reaction Setup: In a 384-well white plate, add 5 µL of the diluted compound solution. Add 10 µL of a solution containing recombinant human VEGFR-2 enzyme and its specific substrate (e.g., poly(Glu, Tyr) 4:1). Include "no enzyme" wells for background and "no inhibitor" (DMSO only) wells for 100% activity control.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 10 µM ATP solution to all wells.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

Signal Detection: Add 25 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

-

Luminescence Reading: Allow the plate to incubate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

-

Data Analysis:

-

Correct for background by subtracting the average signal from the "no enzyme" wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Part 2: Anti-Inflammatory and Antimicrobial Activities

While the anticancer potential is a major focus, the privileged scaffolds of thiophene and indazole also confer significant anti-inflammatory and antimicrobial properties to their derivatives.[6][15][16]

Anti-Inflammatory Effects

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, despite known side effects.[17] Thiophene derivatives, such as the commercial drugs tiaprofenic acid and tinoridine, are recognized for their anti-inflammatory properties.[4][17]

Mechanism: The primary mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]

-

Studies on indazole and its derivatives have shown they can significantly inhibit COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals.[16] 5-aminoindazole was found to be a particularly effective COX-2 inhibitor.[16]

-

Thiophene pyrazole hybrids have been identified as promising and selective COX-2 inhibitors.[4]

-

Some thiophene derivatives have shown anti-inflammatory activity superior to standard drugs like indomethacin in in vivo models such as the carrageenan-induced paw edema assay.[4][18]

Antimicrobial Activity

Thiophene and its derivatives have a long history of use as germicides and have demonstrated a broad spectrum of antimicrobial activity.[2][15]

-

A purified thiophene derivative from an actinobacterium showed considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]

-

Thiophene-fused arylpyrazolyl 1,3,4-oxadiazoles have been synthesized and screened, with some derivatives showing potent activity against bacterial and fungal strains.[19]

-

In a study of new pyrimidine and thiophene derivatives, one compound (6a ) was found to be as potent as ampicillin against Bacillus strains.[18]

Conclusion and Future Perspectives

The hybridization of thiophene and indazole scaffolds represents a powerful strategy in the quest for novel therapeutic agents. The derivatives discussed exhibit a remarkable breadth of biological activity, with a particularly strong showing as anticancer agents through the potent and often selective inhibition of key protein kinases like VEGFR-2 and PI3K. The demonstrated anti-inflammatory and antimicrobial activities further broaden their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to improve their potential for clinical translation. The detailed structure-activity relationships derived from current studies provide a robust framework for the rational design of next-generation thiophene-indazole derivatives with enhanced potency, selectivity, and reduced off-target effects. The continued exploration of this unique chemical space is certain to yield valuable candidates for combating a range of human diseases.

References

-

Pathania, S., Rawal, R. K., & Singh, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 536-564. [Link]

-

Rai, U., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

-

El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Ahmad, I., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]

-

Gouda, M. A., et al. (2022). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. ResearchGate. [Link]

-

Shetty, N., et al. (2023). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. [Link]

-

Unnisa, A., et al. (2015). Synthesis, Antioxidant, Anti-Inflammatory, and Antimicrobial Screening of Newer Thiophene-Fused Arylpyrazolyl 1,3,4-Oxadiazoles. Semantic Scholar. [Link]

-

Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Laine, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7835-7849. [Link]

-

Li, S., et al. (2023). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]

-

Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

Ghorab, M. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]

-

Zhang, Y., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. PubMed Central. [Link]

-

Bhagwat, S. S., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

da Silva, A. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Gomha, S. M., et al. (2022). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. ResearchGate. [Link]

-

Ahmad, I., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

-

Lahsasni, S., et al. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]

-

da Silva, A. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

- Kumar, D., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. CoLab.

-

Thippeswamy, A. H. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]

-

El-Naggar, M., et al. (2021). Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition. PubMed. [Link]

-

Al-Ostath, A., et al. (2024). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

Ghorab, M. M., & Al-Said, M. S. (2012). Antitumor activity of novel pyridine, thiophene and thiazole derivatives. PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

Unlocking the Therapeutic Promise of 5-Thiophen-2-yl-1H-indazole: A Technical Guide for Drug Discovery

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds" – molecular frameworks that consistently appear in bioactive compounds – represents a powerful approach to novel drug design. This guide delves into the therapeutic potential of 5-Thiophen-2-yl-1H-indazole , a molecule that elegantly merges two such scaffolds: the indazole nucleus and the thiophene ring. The indazole moiety is a cornerstone of numerous targeted therapies, particularly in oncology, where it frequently serves as a hinge-binding motif for kinase inhibitors.[1][2] Concurrently, the thiophene ring is a versatile heterocycle known to enhance the pharmacological properties of a wide array of therapeutic agents, contributing to their efficacy in anticancer, anti-inflammatory, and antimicrobial applications.[3][4]

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this promising compound. We will dissect its synthesis, propose a robust strategy for its biological evaluation, and explore its potential mechanisms of action, all grounded in established scientific principles and methodologies.

Rationale for Investigation: The Therapeutic Potential Inferred from Constituent Moieties

The compelling case for investigating this compound stems from the extensive and diverse biological activities associated with its core components.

-

The Indazole Core: This bicyclic heterocycle is a bioisostere of indole and is found in a multitude of clinically approved drugs.[2] Its derivatives are well-documented as potent inhibitors of various protein kinases, including VEGFR, Pim kinases, and Aurora kinases, making them highly relevant in the development of anticancer agents.[1][2][5] Furthermore, the indazole scaffold has demonstrated significant anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX).[6][7][8]

-

The Thiophene Moiety: As a five-membered aromatic ring containing a sulfur atom, thiophene is a common feature in many pharmaceuticals. Its presence can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its drug-like characteristics. Thiophene derivatives have a proven track record of diverse biological activities, including potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory and antimicrobial properties.[3][4] A methylated analog, 5-(5-Methyl-thiophen-2-yl)-1H-indazole, has been highlighted as a valuable building block for the development of novel anti-cancer and anti-inflammatory drugs, further underscoring the potential of this structural combination.[9]

The direct linkage of the electron-rich thiophene ring to the C5 position of the indazole core in this compound creates a unique electronic and structural profile that warrants thorough investigation for novel therapeutic applications, particularly in oncology and inflammatory diseases.

Synthesis of this compound: A Practical Approach

The most efficient and widely adopted method for the synthesis of 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction provides a robust and versatile route to form the crucial carbon-carbon bond between the indazole core and the thiophene ring.

Proposed Synthetic Workflow

The synthesis commences with a commercially available starting material, 5-bromo-1H-indazole, which is coupled with thiophene-2-boronic acid in the presence of a palladium catalyst and a suitable base.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-indazole (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio).

-

Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Tiered Strategy for Biological Evaluation

A systematic, tiered approach is recommended to efficiently evaluate the therapeutic potential of this compound, focusing initially on broad cytotoxic and anti-inflammatory effects before progressing to more specific mechanistic studies.

Tier 1: Primary Screening for Anticancer and Anti-inflammatory Activity

The initial screening aims to identify significant biological activity in the two most probable therapeutic areas.

Anticancer Activity Screening:

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays.

-

Rationale: This colorimetric assay is a robust, high-throughput method to assess the metabolic activity of cells, which serves as a proxy for cell viability. It provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

-

Cell Line Panel: A diverse panel of human cancer cell lines should be used to identify potential tissue-specific activity. A recommended starting panel includes:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Non-small cell lung cancer

-

HCT116: Colorectal cancer

-

PC-3: Prostate cancer

-

-

Data Output: The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

| Parameter | Description |

| Assay | MTT Cell Viability Assay |

| Cell Lines | MCF-7, MDA-MB-231, A549, HCT116, PC-3 |

| Compound Concentrations | Typically a dose-response curve from 0.1 to 100 µM |

| Incubation Time | 48-72 hours |

| Positive Control | Doxorubicin or another standard chemotherapeutic agent |

| Endpoint | IC₅₀ values |

Anti-inflammatory Activity Screening:

-

In Vitro Assay: Inhibition of COX-1 and COX-2 enzymes.

-

Rationale: Many anti-inflammatory drugs function by inhibiting cyclooxygenase enzymes. This assay will determine if this compound has a similar mechanism.

-

In Vivo Model: Carrageenan-induced paw edema in rodents.[6][10]

-

Rationale: This is a classic and well-validated model of acute inflammation. The reduction in paw swelling following compound administration provides a clear indication of in vivo anti-inflammatory efficacy.[6][7]

Tier 2: Mechanistic Elucidation and Target Identification

Should promising activity be observed in Tier 1, the subsequent phase focuses on understanding the underlying mechanism of action.

Caption: Tiered workflow for the biological evaluation of this compound.

-

Kinase Panel Screening: Given the prevalence of indazole-based kinase inhibitors, the compound should be screened against a broad panel of protein kinases, particularly those implicated in cancer cell proliferation and survival (e.g., VEGFR, PDGFR, FGFR, c-Met, and Aurora kinases).[1]

-

Apoptosis and Cell Cycle Analysis: To determine if cytotoxicity is mediated by programmed cell death, assays such as Caspase-Glo (for caspase activation) and Annexin V/Propidium Iodide staining followed by flow cytometry should be employed. Cell cycle analysis by flow cytometry will reveal if the compound induces arrest at a specific phase of the cell cycle.

-

Cytokine Profiling: In the context of inflammation, the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells (such as macrophages) should be quantified using techniques like ELISA or Luminex assays.[6]

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on indazole and thiophene derivatives, we can hypothesize several potential mechanisms of action for this compound.

As an Anticancer Agent:

The most probable mechanism is the inhibition of protein kinases . The indazole core can act as a scaffold that fits into the ATP-binding pocket of various kinases, with the thiophene moiety potentially forming additional favorable interactions, leading to enhanced potency and/or selectivity.

Caption: Hypothesized mechanism of kinase inhibition by this compound.

As an Anti-inflammatory Agent:

The anti-inflammatory effects could be mediated by:

-

COX-2 Inhibition: Similar to other indazole derivatives, the compound may selectively inhibit the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins.[6]

-

Modulation of Inflammatory Signaling Pathways: The compound could interfere with intracellular signaling cascades, such as the NF-κB pathway, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic interest, strategically combining two pharmacologically privileged scaffolds. The synthetic accessibility via the Suzuki-Miyaura coupling allows for its straightforward preparation and the creation of analogs for structure-activity relationship (SAR) studies. The proposed tiered biological evaluation strategy provides a clear and efficient path to uncover its potential as an anticancer or anti-inflammatory agent.

Future research should focus on a thorough SAR exploration by modifying both the thiophene and indazole rings to optimize potency, selectivity, and pharmacokinetic properties. Positive in vitro and in vivo findings would pave the way for more advanced preclinical studies, including pharmacokinetic profiling, toxicology assessments, and efficacy testing in relevant disease models. The convergence of the indazole and thiophene moieties in this single, elegant structure offers a compelling opportunity to develop a new class of targeted therapeutics.

References

-

Chem-Impex. 5-(5-Methyl-thiophen-2-yl)-1H-indazole. Available at: [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]

-

Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

-

Kaur, H., Kumar, S., & Singh, I. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26685–26715. Available at: [Link]

-